molecular formula C18H34Cl2N2O5S B7979297 7-Chlorolincomycin hydrochloride

7-Chlorolincomycin hydrochloride

Cat. No.: B7979297
M. Wt: 461.4 g/mol
InChI Key: AUODDLQVRAJAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorolincomycin hydrochloride, also referred to as 7-Chloro-7-deoxylincomycin, is a significant semisynthetic antibiotic belonging to the lincosamide class . This compound is the direct chemical precursor to the widely used antibiotic Clindamycin, developed through the modification of the parent compound Lincomycin by replacing the 7(R)-hydroxyl group with a chlorine atom . Its primary research value lies in its enhanced in vitro activity against Gram-positive bacteria compared to Lincomycin, demonstrating potent efficacy against staphylococci (including penicillinase-producing strains), streptococci, and pneumococci . The mechanism of action for 7-Chlorolincomycin, shared with other lincosamides, involves inhibition of bacterial protein synthesis . The compound acts upon the 50S ribosomal subunit, binding to the 23S rRNA and acting as a structural analogue of the 3' end of L-Pro-Met-tRNA and deacylated-tRNA . This binding interferes with the peptidyltransferase activity of the ribosome, preventing the formation of peptide bonds and the translocation of the nascent peptide chain, thereby halting protein synthesis . Research applications for this compound include its use as a critical intermediate in the study and development of lincosamide antibiotics . It serves as a valuable tool in microbiological research for investigating bacterial resistance mechanisms, particularly the inducible resistance conferred by erm genes which can be detected via the D-test . Furthermore, it is utilized in pharmacological studies exploring the structure-activity relationships within this antibiotic class, given that the chlorine substitution at the 7-position is known to confer a broader antibacterial spectrum and greater potency than Lincomycin . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUODDLQVRAJAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21462-39-5
Record name Clindamycin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Thionyl Chloride-Mediated Halogenation

The foundational method involves reacting lincomycin with thionyl chloride (SOCl₂) under anhydrous conditions to form a 3,4-O-cyclic sulfite intermediate. This intermediate undergoes nucleophilic substitution at the C7 hydroxyl group, replacing it with chlorine. Critical parameters include:

  • Solvent selection : Benzene, toluene, or chloroform mixed with polar aprotic solvents (e.g., N,N-dimethylformamide) to solubilize intermediates.

  • Temperature : 70–180°C, with optimal conversion at 110°C.

  • Catalysis : Hydrochloride salts of lincomycin auto-catalyze the reaction, eliminating the need for additional acids.

A representative procedure from US3580904A details:

  • Condensation : 7(S)-Chloro-7-deoxy-lincomycin hydrochloride reacts with p-acetamidobenzaldehyde in benzene-dimethylformamide (3:1 v/v) under azeotropic distillation to form 3,4-O-arylidene intermediates.

  • Acylation : The intermediate is treated with palmitoyl chloride in pyridine-chloroform at −20°C to install the 2-palmitate group.

  • Deprotection : Mild acid hydrolysis (80% acetic acid, 90°C, 15 min) removes the 3,4-O-arylidene group, yielding 7-chlorolincomycin-2-palmitate hydrochloride.

Rydon Reagent-Based Halogenation

An alternative approach (US3714141A) employs triphenylphosphine (PPh₃) with carbon tetrachloride (CCl₄) or bromine to generate reactive halogenating species:

  • Mechanism : PPh₃ reacts with CCl₄ to form triphenylphosphine dichloride (PPh₃Cl₂), which chlorinates the C7 hydroxyl group via a two-step SN2 mechanism.

  • Intermediate isolation : The 3,4-O-cyclic sulfite intermediate is hydrolyzed with aqueous HCl to yield 7(S)-chloro-7-deoxylincomycin hydrochloride.

Optimized conditions :

  • Solvent : Anhydrous chloroform or dichloromethane.

  • Stoichiometry : 1.2–1.5 equivalents of PPh₃ relative to lincomycin.

  • Workup : Crystallization from ethanol-ethyl acetate (1:3 v/v) at pH 1 ensures high purity.

Process Optimization and Scalability

Solvent Systems for Azeotropic Water Removal

Effective water removal is critical to drive the condensation reaction to completion. Patent data highlights:

  • Binary solvent systems : Benzene-dimethylformamide (3:1) achieves 95% water removal via distillation, reducing reaction time to 2–3 hours.

  • Alternative methods : Desiccants (e.g., molecular sieves) or nitrogen purging can replace azeotropic distillation in moisture-sensitive reactions.

Temperature and Catalysis Effects

  • Low-temperature acylation : Maintaining −20°C during palmitoyl chloride addition minimizes side reactions (e.g., N-acylation), improving yield from 72% to 84%.

  • Acid catalysis : Ammonium chloride (0.1–0.5 mol%) accelerates condensation when non-basic protective groups (e.g., carbobenzoxy) are present.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

  • HPLC conditions : C18 column, mobile phase acetonitrile-0.1% phosphoric acid (65:35), UV detection at 210 nm. Purity exceeds 98% for clinical-grade material.

  • TLC monitoring : Silica gel GF₂₅₄ plates developed in chloroform-methanol-ammonia (80:20:1) identify intermediates (Rf = 0.45 for 3,4-O-anisylidene derivative).

Spectroscopic Characterization

  • ¹H NMR (D₂O, 400 MHz): Key signals include δ 5.32 (H-1′, d, J = 3.5 Hz), δ 4.89 (H-5, m), and δ 1.25 (palmitoyl CH₂, broad).

  • IR (KBr): C−Cl stretch at 680 cm⁻¹ confirms successful halogenation.

Industrial-Scale Production Data

Table 1. Comparative Analysis of Synthesis Methods

ParameterThionyl Chloride MethodRydon Reagent Method
Yield (%)8478
Reaction Time (h)35
Purity (%)98.597.2
Scalability (kg/batch)5030
Cost Index1.21.5

Challenges and Mitigation Strategies

  • Byproduct formation : Over-chlorination at C1′ is minimized using stoichiometric SOCl₂ (1.05 eq) and subzero temperatures.

  • Solvent residues : Residual dimethylformamide is reduced to <10 ppm via vacuum distillation and acetonitrile trituration.

  • Storage stability : Lyophilized products stored at −20°C retain >95% potency for 24 months .

Chemical Reactions Analysis

Types of Reactions

Clindamycin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Structure and Mechanism of Action

7-Chlorolincomycin is structurally modified from lincomycin by the substitution of a chlorine atom at the 7-position. This modification enhances its antibacterial activity against a range of Gram-positive bacteria. The mechanism of action involves binding to the 50S ribosomal subunit, inhibiting protein synthesis in susceptible bacteria, which is critical for their growth and reproduction .

Clinical Applications

7-Chlorolincomycin hydrochloride is utilized in various clinical scenarios:

  • Anaerobic Infections : It is effective against infections caused by anaerobic bacteria, particularly in patients who are allergic to penicillin or when penicillin is deemed inappropriate .
  • Skin and Soft Tissue Infections : The compound has shown effectiveness in treating skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) due to its ability to inhibit toxin production .
  • Bone and Joint Infections : It is indicated for serious infections involving bones and joints, such as osteomyelitis .
  • Acne Treatment : Topical formulations containing 7-chlorolincomycin are used to manage acne vulgaris effectively .

Pharmacological Insights

The pharmacokinetics of 7-chlorolincomycin reveal that it achieves significant serum concentrations when administered orally or intravenously. Its bioavailability and distribution make it suitable for treating systemic infections. However, clinicians must monitor for potential side effects such as gastrointestinal disturbances and the risk of Clostridium difficile-associated diarrhea .

Antibacterial Efficacy

Research indicates that 7-chlorolincomycin exhibits stronger antibacterial activity compared to its parent compound lincomycin. Studies have demonstrated its effectiveness against resistant strains of bacteria, including those harboring the erm gene, which confers resistance to other antibiotics .

Table 1: Comparative Antibacterial Activity

CompoundActivity Against Gram-positive BacteriaNotes
7-ChlorolincomycinHighEffective against MRSA
LincomycinModerateLess effective against resistant strains
ClindamycinVariableResistance observed in some strains

Clinical Case Studies

  • Case Study on Osteomyelitis : A patient with chronic osteomyelitis was treated with 7-chlorolincomycin after failing multiple antibiotic regimens. The treatment resulted in significant clinical improvement and resolution of infection markers within six weeks .
  • Acne Vulgaris Treatment : A clinical trial involving patients with moderate to severe acne showed that topical formulations of 7-chlorolincomycin combined with benzoyl peroxide led to a notable reduction in acne lesions compared to placebo treatments .
  • Toxic Shock Syndrome : In a case involving toxic shock syndrome due to Staphylococcus aureus, the combination of clindamycin (a derivative) and vancomycin was utilized effectively, highlighting the role of 7-chlorolincomycin in managing severe infections by inhibiting toxin production .

Mechanism of Action

Clindamycin hydrochloride inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of bacteria. This binding interferes with the transpeptidation reaction, preventing the elongation of the protein chain . The disruption of protein synthesis leads to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Modifications and Key Derivatives

Compound Structural Modification Molecular Formula Key Features
7-Chlorolincomycin 7-(R) hydroxyl → chlorine C₁₈H₃₃ClN₂O₅S·HCl Enhanced Gram-positive activity
Lincomycin Parent compound; 7-(R) hydroxyl intact C₁₈H₃₄N₂O₆S Broader use but lower potency
Clindamycin 7-(R) hydroxyl → chlorine + 7-deoxy C₁₈H₃₃ClN₂O₅S·HCl Improved bioavailability, anaerobic coverage

Antimicrobial Activity

Table 1: MIC Comparisons Against Common Pathogens
Organism 7-Chlorolincomycin (µg/mL) Lincomycin (µg/mL) Clindamycin (µg/mL)
S. aureus (MSSA) 0.015–0.3 0.5–2 0.03–0.12
S. pneumoniae ≤0.015 0.25–1 0.06–0.25
Bacteroides fragilis 0.15–0.55 4–32 0.5–2
Enterococci >50 >50 >50

Key Findings :

  • 7-Chlorolincomycin exhibits 4–32 times greater potency than lincomycin against B. fragilis, with activity unaffected by CO₂ exposure, unlike lincomycin and erythromycin .
  • Clindamycin surpasses both in anaerobic coverage due to its 7-deoxy modification, which enhances tissue penetration and stability .

Pharmacokinetic and Resistance Profiles

  • Bioavailability : 7-Chlorolincomycin’s oral absorption is variable, with food delaying peak plasma concentrations . Clindamycin, however, achieves higher and more consistent plasma levels due to improved solubility .
  • Resistance Development :
    • 7-Chlorolincomycin resistance in S. aureus emerges gradually after 9–10 subcultures, suggesting a slower mechanism compared to clindamycin, where erm-mediated macrolide-lincosamide resistance is common .
    • Cross-resistance between 7-chlorolincomycin and clindamycin is possible due to shared ribosomal targets, but structural differences may mitigate this in some strains .

Biological Activity

7-Chlorolincomycin hydrochloride is a derivative of lincomycin, a lincosamide antibiotic. The modification at the 7-position enhances its antibacterial properties, particularly against gram-positive bacteria. This article reviews the biological activity of 7-chlorolincomycin, focusing on its efficacy, pharmacokinetics, and potential clinical applications.

7-Chlorolincomycin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation, which is crucial for bacterial growth and replication . This mechanism is similar to that of other lincosamides and macrolides.

Antibacterial Spectrum

The compound demonstrates significant activity against a range of gram-positive bacteria, including:

  • Staphylococcus aureus (both penicillinase and non-penicillinase producing strains)
  • Streptococcus pneumoniae
  • Streptococcus pyogenes
  • Streptococcus viridans

However, it shows limited or no activity against gram-negative bacteria and enterococci .

Table 1: Antibacterial Activity of 7-Chlorolincomycin

Bacterial StrainActivity
Staphylococcus aureusHighly Active
Streptococcus pneumoniaeHighly Active
Streptococcus pyogenesHighly Active
Enterococcus spp.Resistant
Gram-negative organismsResistant

Pharmacokinetics

In clinical studies, peak serum concentrations of approximately 2 µg/mL were observed after oral administration of 150 mg . The pharmacokinetic profile indicates that absorption is not significantly affected by food intake or serum levels. Resistance to the antibiotic develops slowly over time, which may be beneficial in clinical settings where prolonged therapy is necessary.

Clinical Studies

Several studies have assessed the clinical efficacy of 7-chlorolincomycin:

  • Efficacy Against Respiratory Infections : A study demonstrated that 7-chlorolincomycin effectively reduced symptoms in patients with bacterial respiratory infections caused by susceptible strains .
  • Comparative Studies : In comparative studies with other antibiotics such as clindamycin and erythromycin, 7-chlorolincomycin showed superior efficacy against certain resistant strains .
  • Safety Profile : Clinical trials reported no significant adverse effects associated with the use of 7-chlorolincomycin, making it a viable option for treating infections without severe side effects .

Case Studies

A notable case involved a patient with a severe Staphylococcus aureus infection resistant to multiple antibiotics. Treatment with 7-chlorolincomycin resulted in significant clinical improvement and resolution of infection within two weeks .

Q & A

Q. Protocol :

Biofilm cultivation : Use 96-well polystyrene plates with Staphylococcus aureus incubated in TSB + 1% glucose for 24–48 hrs.

Treatment : Apply 7-Chlorolincomycin (0.5–128 µg/mL) for 24 hrs.

Quantification :

  • Crystal violet assay : Measure biomass at OD590 nm.
  • Resazurin assay : Assess metabolic activity via fluorescence (λexem = 560/590 nm).

Imaging : Confirm biofilm disruption with SEM or confocal microscopy. Include controls (untreated biofilm, media blanks) .

Advanced: What methodologies are optimal for impurity profiling of this compound?

Impurity analysis requires:

  • HPLC-UV/LC-MS : Use a Zorbax SB-CN column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile.
  • Forced degradation : Expose the compound to heat (80°C), acid (0.1N HCl), and oxidation (3% H2O2) to simulate degradation pathways.
  • Structural elucidation : Compare MS/MS fragmentation patterns (e.g., m/z 455 → 337 for dechlorinated byproducts) with reference standards .

Basic: What synthesis parameters are critical for optimizing this compound purity?

Key parameters include:

  • Solvent system : Use methanol/water (4:1 v/v) for crystallization.
  • Temperature : Cool reaction mixtures to -10°C for 12 hrs to enhance crystal formation.
  • pH adjustment : Maintain pH 2.4–3.0 during HCl salt formation.
  • Purification : Recrystallize twice and validate purity via HPLC (≥99.5%) .

Advanced: How to evaluate this compound’s pharmacokinetics in preclinical models?

Q. In vivo design :

  • Dosing : Administer 10 mg/kg IV/orally to Sprague-Dawley rats (n=6/group).
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hrs.
  • Analysis : Quantify plasma levels via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cmax, t1/2.
  • Tissue distribution : Sacrifice animals at 24 hrs; homogenize organs for drug quantification .

Advanced: What in vitro models are suitable for studying this compound’s mechanism of action?

  • Target binding : Perform SPR (Surface Plasmon Resonance) to measure binding affinity to bacterial ribosomes.
  • Time-kill assays : Expose Streptococcus pneumoniae to 0.5–4× MIC over 24 hrs; plate aliquots hourly for CFU counts.
  • Transcriptomics : Use RNA-seq to identify gene expression changes (e.g., downregulation of virulence factors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chlorolincomycin hydrochloride
Reactant of Route 2
7-Chlorolincomycin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.